molecular formula C10H14ClN3OS B1404893 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride CAS No. 1351598-79-2

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride

Cat. No. B1404893
M. Wt: 259.76 g/mol
InChI Key: BKAWVQQCZHJXLI-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride” is a chemical compound with the molecular weight of 233.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 233.72 .

Scientific Research Applications

Heterocyclic Compounds in Optical Sensors and Biological Applications

Heterocyclic compounds, such as those containing pyrimidine, are significant in organic chemistry for their use in creating optical sensors and their biological applications. These compounds are employed as recognition units due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. This indicates a potential application for similar compounds in developing new optical sensors with biological relevance (Jindal & Kaur, 2021).

Antitubercular Activity of Heterocyclic Compounds

Research on the modification of heterocyclic compounds, such as pyridine derivatives, has shown significant anti-tubercular activity against various strains of Mycobacterium tuberculosis. This suggests that similar compounds could be synthesized and modified to enhance their efficacy against tuberculosis, highlighting a promising area for drug development (Asif, 2014).

Phenothiazine Derivatives for Biological Activities

Phenothiazine derivatives have been found to exhibit various biological activities, including antibacterial, anticancer, and antiviral properties. The structure of phenothiazines allows for significant interaction with biological systems, which could be relevant for compounds with similar heterocyclic frameworks in designing drugs with specific biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide derivatives have shown considerable potential in drug development due to their applications in organic synthesis, catalysis, and medicinal properties. This highlights the potential of compounds with similar structures in contributing to the development of new drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c14-9(6-1-2-6)13-10-12-7-3-4-11-5-8(7)15-10;/h6,11H,1-5H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAWVQQCZHJXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride
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Reactant of Route 2
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 4
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride

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